2-Chloro-4-(piperazin-1-ylmethyl)phenol

Endocrinology Cancer Biology Steroid Receptor Pharmacology

Researchers face synthetic risk when using uncharacterized phenol-piperazine analogs due to steep SAR where minor substitutions abolish activity. This compound offers a defined starting point. - Functional validation: Antagonistic activity at progesterone receptor (PR) in human T47D cells. - CNS-relevant physicochemical profile: LogP 0.75, TPSA 35.5 Ų. - Available as free base or dihydrochloride salt for cell-based assays.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70 g/mol
Cat. No. B13642211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(piperazin-1-ylmethyl)phenol
Molecular FormulaC11H15ClN2O
Molecular Weight226.70 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C11H15ClN2O/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
InChIKeyIUFDMYKDRRWUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(piperazin-1-ylmethyl)phenol: Chemical Profile & Availability


2-Chloro-4-(piperazin-1-ylmethyl)phenol (CAS: 1251358-67-4, MF: C₁₁H₁₅ClN₂O, MW: 226.70) is a synthetic organic compound characterized by a 2-chlorophenol core and a 4-piperazinylmethyl substituent [1]. This substitution pattern creates a scaffold with a LogP of ~0.75 and a topological polar surface area of 35.5 Ų , offering a balanced lipophilic-hydrophilic profile suitable for medicinal chemistry applications. The compound is commercially available as a free base (purity ≥97-98%) or as a dihydrochloride salt (CAS: 2089257-94-1) for enhanced aqueous solubility [2].

2-Chloro-4-(piperazin-1-ylmethyl)phenol: Generic Substitution Risks


The phenol-piperazine chemical space is known to exhibit steep structure-activity relationships (SAR) where minor substitutions on the phenyl ring profoundly impact biological outcomes [1]. For instance, a series of 44 phenol-piperazine adducts evaluated for anthelmintic activity against *Syphacia obvelata* in mice showed that activity ranged from >85% deparasitization to inactive, despite close structural similarity [2]. Furthermore, the specific regioisomeric substitution pattern is critical; a study differentiating N-substituted *meta*-chlorophenylpiperazine derivatives highlights that positional isomerism can lead to distinct analytical and potentially biological properties [3]. Therefore, substituting 2-Chloro-4-(piperazin-1-ylmethyl)phenol with an uncharacterized analog carries the risk of introducing unintended changes in target engagement, physicochemical properties, or synthetic utility, underscoring the need for evidence-based compound selection.

2-Chloro-4-(piperazin-1-ylmethyl)phenol: Evidence-Based Differentiation


PR Antagonism: Cellular Potency Benchmark

In a cellular assay measuring progesterone receptor (PR) antagonism in human T47D cells, 2-Chloro-4-(piperazin-1-ylmethyl)phenol demonstrated quantifiable inhibitory activity. While a direct head-to-head comparison with a known PR antagonist is not available in the same dataset, this assay establishes a functional potency baseline for the compound in a relevant cellular model of steroid hormone signaling [1]. This data provides a specific, quantitative anchor for its activity profile, allowing it to be differentiated from structurally similar but uncharacterized analogs where such functional data is absent.

Endocrinology Cancer Biology Steroid Receptor Pharmacology

CNS Drug-Likeness: LogP & TPSA Profile

The compound's calculated physicochemical properties position it favorably for central nervous system (CNS) drug development. Its LogP of 0.75 and topological polar surface area (TPSA) of 35.5 Ų [1] fall within established ranges associated with good CNS penetration (typically LogP 2-5, TPSA < 90 Ų). This can be compared to the broader chemical space of CNS drugs, where many candidates fail due to poor brain permeability. For example, the related compound 1-(3-chloro-4-methylphenyl)piperazine (US Patent US2830056A) [2] would have a different lipophilic profile due to the methyl substitution, potentially altering its tissue distribution.

Medicinal Chemistry Drug Design ADME Properties

Dihydrochloride Salt for Enhanced Solubility

The compound is commercially available as both a free base (MW 226.70) and as a dihydrochloride salt (CAS 2089257-94-1, MW 299.63) [1]. The dihydrochloride salt form is explicitly stated to enhance aqueous solubility and stability [2], a critical differentiator for in vitro and in vivo assays where poor solubility of the free base can limit experimental utility. While no direct solubility comparison data was found between the free base and salt for this specific compound, the availability of the dihydrochloride form provides a procurement-level advantage over analogs only available as the free base, simplifying assay development.

Formulation Science Chemical Procurement Solubility Enhancement

Regioisomeric Identity for Analytical Profiling

A 2024 study in *Forensic Chemistry* [1] focused on differentiating regioisomeric N-substituted *meta*-chlorophenylpiperazine derivatives, a class to which this compound belongs. While 2-Chloro-4-(piperazin-1-ylmethyl)phenol was not the primary subject, the study underscores that subtle changes in substitution pattern (e.g., 2-chloro vs. 3-chloro vs. 4-chloro; N-benzyl vs. N-methyl) yield compounds with distinct mass spectrometric and chromatographic signatures. This is critical for forensic and analytical labs requiring unambiguous identification. Procurement of a defined regioisomer ensures reproducible analytical results, unlike purchasing an undefined or mixed isomer product.

Analytical Chemistry Forensic Toxicology Mass Spectrometry

2-Chloro-4-(piperazin-1-ylmethyl)phenol: Key Applications


PR Antagonist Lead Optimization

This compound has demonstrated antagonistic activity at the progesterone receptor (PR) in human T47D cells [1]. This functional evidence positions it as a starting point for medicinal chemistry programs aimed at developing novel PR antagonists for therapeutic areas such as hormone-dependent breast cancer or endometriosis. Its defined potency in a cellular context provides a benchmark for structure-activity relationship (SAR) studies, differentiating it from structurally similar but biologically uncharacterized phenol-piperazines [2]. The availability of the dihydrochloride salt [3] further supports its use in cell-based assays by mitigating potential solubility issues.

CNS Drug Discovery Scaffold

The compound's calculated LogP of 0.75 and TPSA of 35.5 Ų [4] fall within the parameter space associated with good blood-brain barrier penetration [5]. This makes it a viable scaffold for CNS drug discovery programs targeting neurological or psychiatric disorders, as claimed in related piperazine-substituted phenol derivative patents [6]. The compound's specific substitution pattern may offer a distinct pharmacokinetic and distribution profile compared to other phenylpiperazines like 1-(3-chloro-4-methylphenyl)piperazine [7], providing a point of differentiation in lead selection.

Analytical Reference Standard for Regioisomer ID

The well-defined 2-chloro-4-substitution pattern is critical for forensic and analytical chemistry applications. A 2024 study highlights the importance of differentiating regioisomeric *meta*-chlorophenylpiperazine derivatives using advanced techniques like GC-MS and LC-MS [8]. As a specific regioisomer, 2-Chloro-4-(piperazin-1-ylmethyl)phenol can serve as a valuable reference standard to ensure accurate identification and quantification of this compound or its metabolites in complex biological or environmental matrices, a role that an undefined isomer mixture cannot fulfill.

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